

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phytosphingosine

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Compound of Interest

Compound Name: 2-Aminooctadecane-1,3,4-triol

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Introduction

Phytosphingosine is a naturally occurring sphingoid base that is a fundamental component of more complex sphingolipids.[1] It is abundantly found in plants, fungi, and is also present in animals.[1] As a bioactive lipid, phytosphingosine and its derivatives are integral to cellular signaling, playing crucial roles in processes such as apoptosis, inflammatory responses, and skin barrier function.[2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and key signaling pathways involving phytosphingosine, along with relevant experimental methodologies.

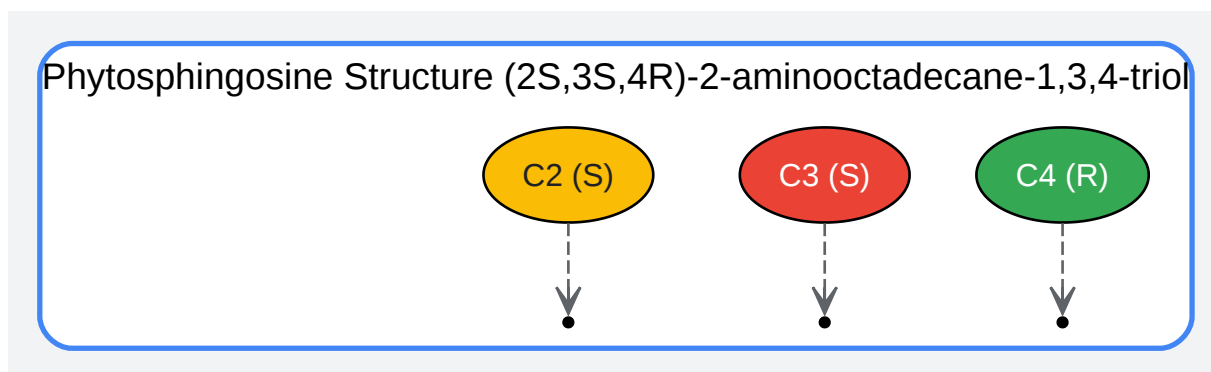
Chemical Structure and Stereochemistry

Phytosphingosine is classified as a sphingoid, an amino alcohol, and a triol.[4] Its structure consists of an 18-carbon aliphatic chain with three hydroxyl groups and one amino group.

The systematic IUPAC name for the naturally occurring isomer of phytosphingosine is (2S,3S,4R)-2-aminooctadecane-1,3,4-triol.[4] It is also commonly referred to as 4-D-hydroxysphinganine or D-ribo-phytosphingosine.[1][4] The stereochemistry at the three chiral centers (C2, C3, and C4) is crucial for its biological activity. The "D-ribo" configuration describes the specific spatial arrangement of the substituents at these centers. There are a

total of eight possible stereoisomers of phytosphingosine, and divergent synthetic routes have been developed to produce all of them for medicinal chemistry investigations.[2]

The molecular formula for phytosphingosine is C₁₈H₃₉NO₃. [1][4] At physiological pH (7.3), the primary amino group is typically protonated, and the molecule exists as a cationic sphingoid, phytosphingosine(1+).[5]



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Caption: Stereochemical configuration of phytosphingosine.

Physicochemical Properties

A summary of the key physicochemical properties of phytosphingosine is presented in the table below.

Property	Value	Source
Molecular Formula	C18H39NO3	[1][4]
Molar Mass	317.51 g/mol	[1][4]
IUPAC Name	(2S,3S,4R)-2-aminooctadecane-1,3,4-triol	[4]
CAS Number	554-62-1	[1]
Appearance	White solid	[6]
Melting Point	102–103 °C	[1][7]
Solubility	Insoluble in water; Soluble in ethanol (2 mg/ml), DMSO, methanol, and pyridine.[6][7]	
XLogP3	4.6	[4]

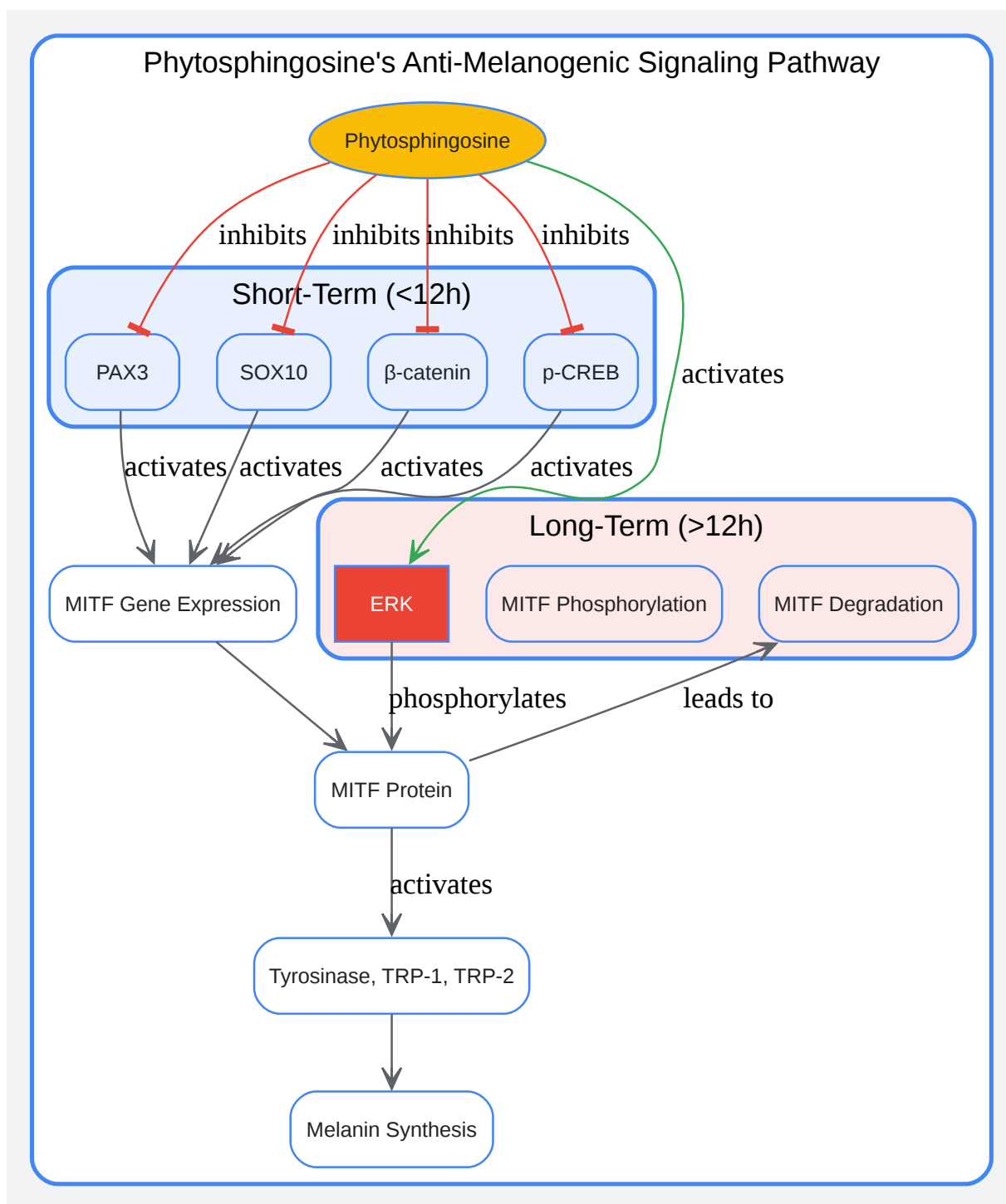
Signaling Pathways Involving Phytosphingosine

Phytosphingosine and its phosphorylated metabolite, phytosphingosine-1-phosphate (PHS-1P), are significant signaling molecules in a variety of cellular processes.

Anti-Melanogenic Activity

Phytosphingosine has been shown to inhibit melanin synthesis in melanocytes.[8] This activity is primarily mediated through the modulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[8] The mechanisms of action include:

- Short-term treatment: Suppression of MITF gene expression by downregulating its critical transcription factors, including paired box 3 (PAX3) and SRY-related HMG-box 10 (SOX10). It also leads to the downregulation of β -catenin and phospho-cAMP response element binding protein (p-CREB).[8]
- Long-term treatment: Induction of extracellular signal-regulated kinase (ERK) activation, which leads to MITF phosphorylation and subsequent proteasomal degradation.[8]



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Caption: Phytosphingosine's dual mechanism in inhibiting melanogenesis.

Induction of Apoptosis in Cancer Cells

Phytosphingosine can induce apoptotic cell death in human cancer cells.^[1] This process is mediated through the activation of caspase 8 and the translocation of the pro-apoptotic protein Bax.^[1]

Anti-Inflammatory Signaling

Phytosphingosine and its derivatives exhibit anti-inflammatory properties.^[3] They have been shown to ameliorate skin inflammation by inhibiting key inflammatory signaling pathways, including:

- NF- κ B Pathway: A central regulator of inflammatory responses.^[9]
- JAK/STAT Pathway: A critical signal transduction pathway in psoriasis and other inflammatory skin conditions, triggered by cytokine stimulation.^[9]

Regulation of Mitochondrial Respiration in Yeast

In yeast, phytosphingosine-1-phosphate has a specific signaling role in regulating genes required for mitochondrial respiration through the HAP complex transcription factor.^[10]

Plant Defense Signaling

In plants, phytosphingosine is involved in stress signaling and can induce systemic acquired resistance, a plant-wide defense response against pathogens.^[11] This is mediated through its conversion to phytosphingosine-1-phosphate by sphingosine kinase.^[11]

Experimental Protocols

The analysis and synthesis of phytosphingosine and its stereoisomers employ a range of standard and advanced analytical techniques.

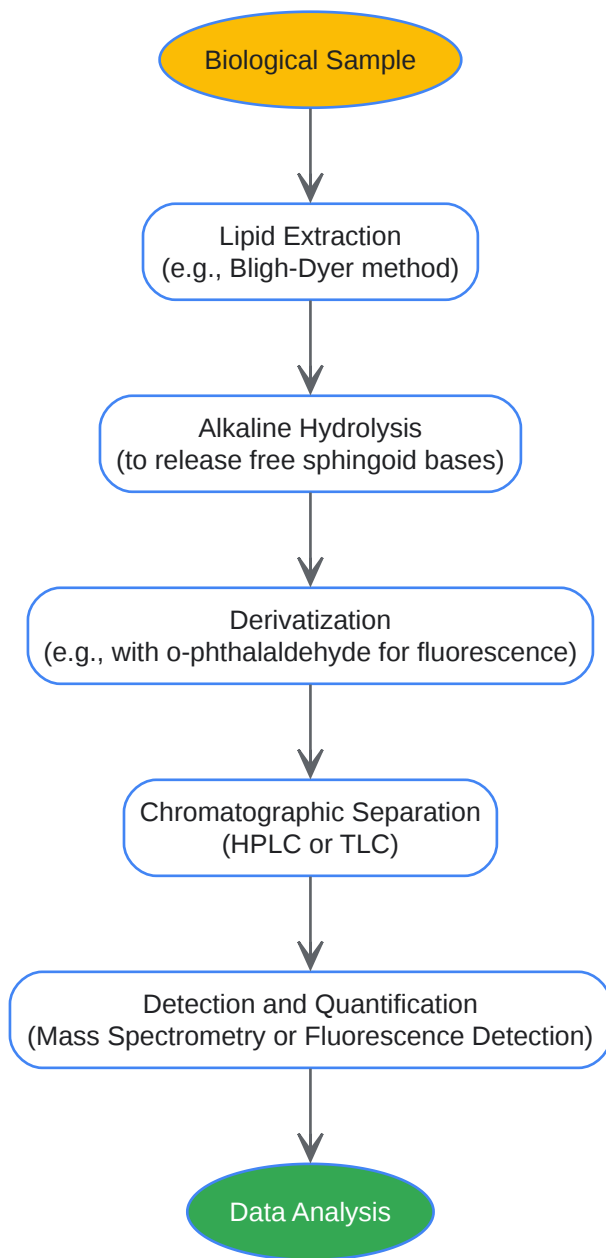
Synthesis of Phytosphingosine Stereoisomers

Objective: To produce specific stereoisomers of phytosphingosine for structure-activity relationship studies.

Methodology: Divergent synthetic routes are often employed, starting from common precursors. A representative approach involves:

- **Starting Material:** A suitable chiral precursor, such as an unsaturated ester, is chosen.
- **Asymmetric Synthesis:** Chiral auxiliaries or catalysts are used to introduce the desired stereochemistry at the chiral centers.
- **Cyclic Intermediates:** The formation of cyclic intermediates, such as cyclic sulfates, can be used to control the stereochemistry of the final product.[\[12\]](#)
- **Purification and Characterization:** The synthesized stereoisomers are purified using chromatographic techniques.
- **Structural Verification:** The final structure and stereochemistry are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[\[2\]](#)

General Workflow for Phytosphingosine Analysis



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